molecular formula C3H4BrN5 B13139682 6-Bromo-1,3,5-triazine-2,4-diamine CAS No. 4649-67-6

6-Bromo-1,3,5-triazine-2,4-diamine

Cat. No.: B13139682
CAS No.: 4649-67-6
M. Wt: 190.00 g/mol
InChI Key: LYCZPGLZWFKPQJ-UHFFFAOYSA-N
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Description

6-Bromo-1,3,5-triazine-2,4-diamine is an organic compound belonging to the class of triazines. It is characterized by the presence of a bromine atom at the 6th position and two amino groups at the 2nd and 4th positions on the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,3,5-triazine-2,4-diamine typically involves the bromination of 1,3,5-triazine-2,4-diamine. One common method is the reaction of 1,3,5-triazine-2,4-diamine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield a 6-amino-1,3,5-triazine-2,4-diamine derivative .

Mechanism of Action

The mechanism of action of 6-Bromo-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1,3,5-triazine-2,4-diamine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially its biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

6-Bromo-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, known for its diverse biological activities. This article delves into its biological properties, including antibacterial, anticancer, and neuropharmacological effects. The discussion is supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C3H4BrN5\text{C}_3\text{H}_4\text{BrN}_5 and a molar mass of 202.00 g/mol. Its structure features a triazine ring substituted with bromine and amino groups, which are critical for its biological activity.

Antibacterial Activity

Research indicates that derivatives of 6-bromo-1,3,5-triazine compounds exhibit significant antibacterial properties against various strains of bacteria. A study synthesized several derivatives and tested them against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The results showed promising antibacterial activity, suggesting that modifications to the triazine core can enhance efficacy against resistant bacterial strains .

CompoundActivity Against Gram-positiveActivity Against Gram-negative
This compoundModerateHigh
N2,N4-bis(6-bromo-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamineHighModerate

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that 6-bromo-1,3,5-triazine derivatives inhibit various cancer-related enzymes such as DNA topoisomerase IIα and carbonic anhydrases. These enzymes play crucial roles in cancer cell proliferation and survival .

Case Study:
In a recent study focused on neuropharmacological applications, a derivative of 6-bromo-1,3,5-triazine was shown to bind effectively to serotonin receptors (5-HT receptors), indicating potential use in treating psychiatric disorders . The binding affinity was measured with Ki values indicating moderate to high affinity for specific receptor subtypes.

Neuropharmacological Effects

The exploration of 6-bromo-1,3,5-triazine in the context of central nervous system (CNS) disorders has highlighted its potential as a therapeutic agent. The compound's ability to interact with various CNS receptors suggests it could be beneficial in treating conditions like anxiety and depression .

The biological activity of 6-bromo-1,3,5-triazine is attributed to its ability to:

  • Inhibit Enzymatic Activity: By targeting enzymes involved in cell division and metabolism.
  • Modulate Receptor Activity: Interacting with neurotransmitter receptors affecting signaling pathways related to mood and cognition.

Properties

IUPAC Name

6-bromo-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCZPGLZWFKPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Br)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274679
Record name 6-bromo-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4649-67-6
Record name 6-bromo-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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